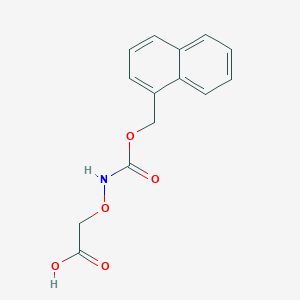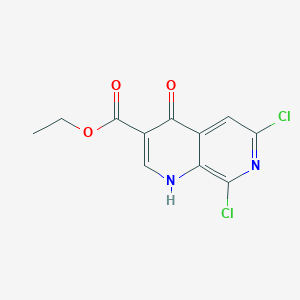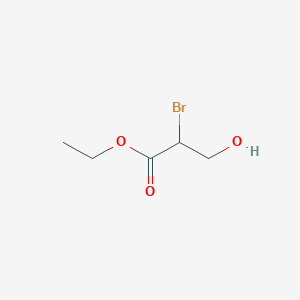![molecular formula C32H29N3O8 B15232676 Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine CAS No. 1926163-02-1](/img/structure/B15232676.png)
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is a synthetic compound used primarily in peptide synthesis. This compound is notable for its protective groups, which are essential in the stepwise construction of peptides. The 9-fluorenylmethoxycarbonyl group is a widely used protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine typically involves multiple steps. The initial step often includes the protection of the amino group of L-lysine with the 9-fluorenylmethoxycarbonyl group. This is followed by the introduction of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group to the epsilon-amino group of lysine. The reaction conditions usually involve the use of organic solvents such as dimethylformamide and catalysts like diisopropylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogenation catalysts: For reduction reactions.
Acids and bases: For deprotection and substitution reactions.
Organic solvents: Such as dimethylformamide and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while deprotection reactions yield the free amino acid.
Scientific Research Applications
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The protective group can be selectively removed under mild conditions, allowing for the stepwise construction of peptides.
Comparison with Similar Compounds
Similar Compounds
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-leucine
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-tryptophan
Uniqueness
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is unique due to the presence of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized peptide synthesis applications where selective protection and deprotection are required.
Properties
CAS No. |
1926163-02-1 |
|---|---|
Molecular Formula |
C32H29N3O8 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid |
InChI |
InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39)/t25-/m0/s1 |
InChI Key |
JWAWLLHLNGKAOE-VWLOTQADSA-N |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)


![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)








![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)

